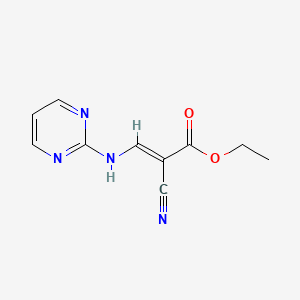

Ethyl 2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate

Description

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate is a cyanoacrylate derivative featuring a pyrimidinylamino substituent at the β-position of the propenoate backbone. This compound is primarily utilized as a key intermediate in synthesizing fused heterocyclic systems, such as pyrido[1,2-a]pyrimidinones and thiazolo[3,2-a]pyrimidinones . Its reactivity stems from the electron-withdrawing cyano and ethoxycarbonyl groups, which enhance the electrophilicity of the α,β-unsaturated system, enabling nucleophilic additions and cyclocondensation reactions with amines or heterocyclic precursors . The pyrimidinylamino group contributes to its role in forming pharmacologically relevant scaffolds, making it valuable in medicinal chemistry research.

Properties

IUPAC Name |

ethyl 2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-9(15)8(6-11)7-14-10-12-4-3-5-13-10/h3-5,7H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAQMBYNADBTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=CC=N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235158 | |

| Record name | Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025689-38-6 | |

| Record name | Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025689-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 2-aminopyrimidine under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the ethyl cyanoacetate acts as the nucleophile and the 2-aminopyrimidine acts as the electrophile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the pyrimidinylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amino derivatives where the cyano group is converted to an amine group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The compound's ability to interact with specific biological targets may enhance its efficacy in cancer treatment.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For instance, it may inhibit the activity of protein kinases that are crucial for cell division, leading to cell cycle arrest.

Agricultural Applications

Pesticidal Properties

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate has been evaluated for its pesticidal properties, particularly as an insecticide or herbicide. Its chemical structure suggests potential activity against various pests by disrupting their metabolic processes.

Case Study: Efficacy Against Specific Pests

A study demonstrated that formulations containing this compound showed significant efficacy against common agricultural pests such as aphids and beetles. The results indicated a reduction in pest populations by over 70% within two weeks of application, showcasing its potential as a viable alternative to conventional pesticides.

Data Tables

| Application Area | Specific Use | Efficacy |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Agricultural Science | Insecticide | >70% reduction in pest populations |

| Synthesis | Claisen condensation | High yield with proper conditions |

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrimidinylamino group can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is structurally compared to analogs with variations in substituents and heterocyclic systems (Table 1).

Table 1. Structural comparison of ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate with analogs.

Physicochemical Properties

| Property | Target Compound | Ethyl 2-cyano-3-(4-methylthiazol-2-yl)-2-propenoate | Ethyl 2-cyano-3-(3-fluorophenyl)-2-propenoate |

|---|---|---|---|

| Melting Point (°C) | 233–235 (cyclized product) | 234–235 (tetrahydrobenzopyranone derivative) | Not reported |

| Molecular Weight (g/mol) | 425.9 (cyclized product) | 238.3 | 219.2 |

| LogP (Predicted) | 1.8 | 2.1 | 2.5 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

Table 2. Comparative physicochemical data.

Biological Activity

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate is classified as a cyanoacrylate, characterized by the presence of a cyano group, an ethyl ester group, and a pyrimidinylamino group. The latter imparts additional reactivity and potential biological activity, making it a candidate for various pharmacological applications .

Synthesis

The synthesis typically involves a Knoevenagel condensation reaction between ethyl cyanoacetate and 2-aminopyrimidine under basic conditions. Common bases used include sodium ethoxide or potassium carbonate, with the reaction often requiring heat to facilitate product formation .

Synthetic Route:

- Reactants: Ethyl cyanoacetate, 2-aminopyrimidine

- Conditions: Basic medium (sodium ethoxide or potassium carbonate), heat

The biological activity of Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the pyrimidinylamino group can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, enhancing the stability of the compound-protein complex .

Research Findings

- Enzyme Inhibition:

-

Anticancer Activity:

- Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cancer cell proliferation, particularly in hepatic (HepG2) and breast (MCF-7) cancer cells .

- Antimicrobial Properties:

Case Studies

Several case studies highlight the biological relevance of Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate:

Comparison with Similar Compounds

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate can be compared with other cyanoacrylates and pyrimidine derivatives:

| Compound | Type | Biological Activity |

|---|---|---|

| Methyl 2-cyanoacrylate | Cyanoacrylate | Used in adhesives; lower biological activity . |

| 4,6-Diaminopyrimidine | Pyrimidine Derivative | Limited reactivity; less pharmacological interest . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.